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Compound Name: (S)-(-)-1-Amino-1-phenylpropane

Cat. No.: B032257 Get Quote

An In-depth Technical Guide to the Physical Properties of (S)-(-)-1-Amino-1-phenylpropane

For researchers, scientists, and professionals in drug development, a thorough understanding

of the physical properties of chiral compounds is paramount for their synthesis, purification, and

formulation. This technical guide provides a detailed overview of the core physical

characteristics of (S)-(-)-1-Amino-1-phenylpropane, a chiral amine of significant interest.

Core Physical Properties
(S)-(-)-1-Amino-1-phenylpropane, also known by synonyms such as (S)-(-)-α-

Ethylbenzylamine, is a chiral compound with the molecular formula C₉H₁₃N and a molecular

weight of 135.21 g/mol .[1][2][3] It typically appears as a colorless to light yellow or light orange

clear liquid.[4][5] The compound is noted to be air-sensitive and soluble in chloroform, ethanol,

and methanol.[1][5]

Quantitative Physical Data
A summary of the key quantitative physical properties of (S)-(-)-1-Amino-1-phenylpropane is

presented in the table below for easy reference and comparison.
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Physical Property Value Reference(s)

Melting Point -69 °C [1][4][6]

Boiling Point 205 °C [1][4][6]

Density 0.940 g/mL at 20 °C [1][7]

Refractive Index (n20/D) 1.520 [1][6]

Specific Rotation ([α]20/D) -20° (neat) [1]

pKa 9.34 ± 0.10 (Predicted) [6]

Flash Point 77 °C / 85.1 °C [1][4][6]

Experimental Protocols
The determination of the physical properties of a chiral compound like (S)-(-)-1-Amino-1-
phenylpropane requires precise experimental methodologies. Below is a detailed protocol for

a key chiroptical property.

Determination of Specific Rotation
Specific rotation is a fundamental property of chiral compounds and is determined using a

polarimeter.[8] It measures the extent to which a substance rotates the plane of polarized light.

[9][10]

Principle: Chiral molecules cause the plane of plane-polarized light to rotate.[10] The specific

rotation is a standardized measure of this rotation, corrected for concentration and path length,

making it an intrinsic property of the compound.[8][9]

Instrumentation:

Polarimeter

Sodium D-line lamp (589 nm)

Polarimeter cell (1 dm path length)
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Volumetric flask

Analytical balance

Procedure:

Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up for at

least 10 minutes. Calibrate the instrument by measuring the optical rotation of a blank

sample, typically the pure solvent in which the compound will be dissolved. The reading

should be zeroed.

Sample Preparation: For a neat (pure liquid) sample like (S)-(-)-1-Amino-1-phenylpropane,

carefully fill the polarimeter cell, ensuring no air bubbles are present.[11] If a solution is to be

measured, accurately weigh a specific amount of the compound and dissolve it in a precise

volume of a suitable achiral solvent (e.g., ethanol) in a volumetric flask to achieve a known

concentration (c), typically in g/100mL.[12]

Measurement: Place the filled polarimeter cell into the sample chamber of the polarimeter.

Record the observed optical rotation (α) and the temperature.[11]

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following

formula:[11][12]

[α]Tλ = α / (l * c)

Where:

[α]Tλ is the specific rotation at temperature T and wavelength λ (typically the sodium D-

line).

α is the observed rotation in degrees.

l is the path length of the polarimeter cell in decimeters (dm).

c is the concentration of the solution in g/mL or g/100mL, or the density in g/mL for a neat

liquid.[11][12]
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For (S)-(-)-1-Amino-1-phenylpropane, the reported specific rotation is -20° for the neat

liquid, indicating it is levorotatory.[1]

Experimental Workflow Visualization
To further clarify the experimental process, the following diagram illustrates the workflow for

determining the specific rotation of a chiral compound.
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Workflow for Specific Rotation Measurement
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Caption: A flowchart illustrating the key steps involved in the experimental determination of

specific rotation.
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This guide provides essential physical property data and a foundational experimental protocol

relevant to (S)-(-)-1-Amino-1-phenylpropane. This information is critical for its application in

synthetic chemistry and pharmaceutical development, where chirality plays a crucial role. The

compound's utility in the synthesis of novel sweeteners and as a tool for studying enzyme

specificity highlights its importance in various scientific fields.[1][4][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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